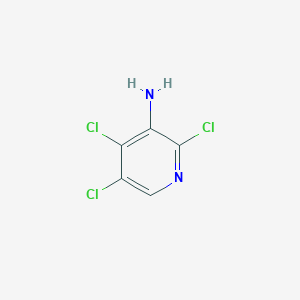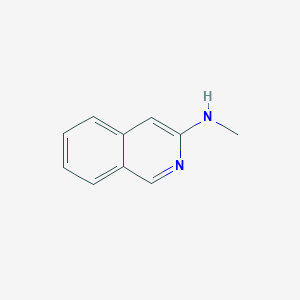![molecular formula C15H21N5O7 B064813 methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate CAS No. 183014-43-9](/img/structure/B64813.png)
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a purine nucleoside analogue that has been shown to have antiviral, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The mechanism of action of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate is based on its ability to inhibit the synthesis of DNA and RNA. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate is a purine nucleoside analogue that is incorporated into the growing DNA or RNA chain, leading to chain termination. This results in the inhibition of viral replication and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against a range of viruses, making it a useful tool for studying viral replication and pathogenesis. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells in culture. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate can be metabolized by the liver, which can affect its efficacy.
Direcciones Futuras
There are several future directions for research on methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the molecular mechanisms underlying the antiviral, anti-inflammatory, and antitumor activities of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. This could lead to the development of more effective therapies for viral infections and cancer. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate, which could help to optimize dosing regimens and improve treatment outcomes.
Métodos De Síntesis
The synthesis of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate involves a series of reactions starting from 9-(2-acetyloxyethoxymethyl)guanine. The key steps in the synthesis include the protection of the guanine nitrogen with a benzoyl group, followed by the reaction with 2-methoxypropene to form the corresponding 2-methoxypropyl guanine derivative. The benzoyl group is then removed, and the resulting compound is reacted with methyl chloroformate to obtain methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. The overall yield of the synthesis method is around 30%.
Aplicaciones Científicas De Investigación
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been extensively studied for its potential therapeutic applications. It has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human cytomegalovirus. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has also been investigated for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
Número CAS |
183014-43-9 |
|---|---|
Nombre del producto |
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate |
Fórmula molecular |
C15H21N5O7 |
Peso molecular |
383.36 g/mol |
Nombre IUPAC |
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate |
InChI |
InChI=1S/C15H21N5O7/c1-9(21)27-6-5-26-8-20-7-16-10-11(20)17-14(18-12(10)22)19-15(2,25-4)13(23)24-3/h7H,5-6,8H2,1-4H3,(H2,17,18,19,22) |
Clave InChI |
RREXVZGLBZGGKG-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)NC(C)(C(=O)OC)OC |
SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NC(C)(C(=O)OC)OC |
SMILES canónico |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)NC(C)(C(=O)OC)OC |
Sinónimos |
Alanine, N-[9-[[2-(acetyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-2-methoxy-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



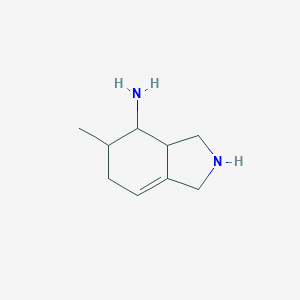
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

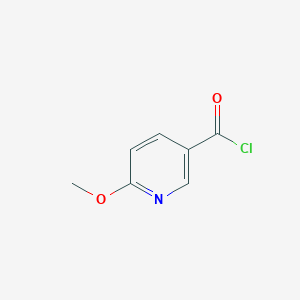
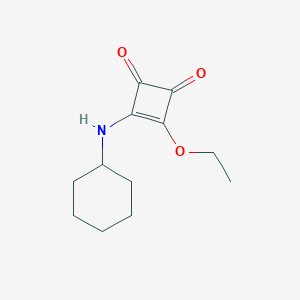
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
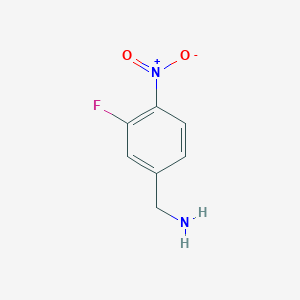

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)


